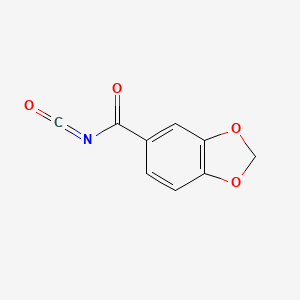

3,4-Methylenedioxybenzoyl isocyanate

Description

3,4-Methylenedioxybenzoyl isocyanate is an aromatic isocyanate characterized by a benzoyl group (C₆H₅CO-) attached to a methylenedioxy-substituted benzene ring (O-CH₂-O bridge) and a reactive isocyanate (-NCO) group. The methylenedioxy moiety imparts electronic effects due to its electron-withdrawing nature, influencing the compound’s reactivity and stability. This structure positions it as a specialized intermediate in pharmaceuticals and agrochemicals, where controlled reactivity is critical .

Properties

Molecular Formula |

C9H5NO4 |

|---|---|

Molecular Weight |

191.14 g/mol |

IUPAC Name |

1,3-benzodioxole-5-carbonyl isocyanate |

InChI |

InChI=1S/C9H5NO4/c11-4-10-9(12)6-1-2-7-8(3-6)14-5-13-7/h1-3H,5H2 |

InChI Key |

LPMQRYZFOLOHKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)N=C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Isocyanates

Structural Analogs and Substituent Effects

The following compounds share structural similarities with 3,4-methylenedioxybenzoyl isocyanate but differ in substituents, leading to distinct properties:

Table 1: Key Structural Differences and Electronic Effects

- Electrophilicity : The benzoyl and methylenedioxy groups in the target compound enhance the electrophilicity of the isocyanate group compared to methoxy or alkyl-substituted analogs. However, it is less reactive than chlorinated derivatives like 3,4-dichlorophenylisocyanate, where chlorine atoms exert stronger electron-withdrawing effects .

- Steric Effects : Bulky substituents (e.g., phenethyl in 3,4-methylenedioxyphenethyl isocyanate) reduce accessibility to the isocyanate group, slowing nucleophilic reactions compared to the benzoyl analog .

Table 3: Hazard Comparison

Research Findings and Reactivity Trends

- Reactivity with Amines : this compound reacts slower with aliphatic amines than 3,4-dichlorophenylisocyanate but faster than dimethoxybenzyl analogs due to its intermediate electrophilicity .

- Thermal Stability : The methylenedioxy-benzoyl structure enhances thermal stability compared to phenethyl or aliphatic isocyanates, making it suitable for high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.